molecular formula C10H11NO3 . HCl B601055 Carfilzomib Impureté Connexe ((S)-acide 2-amino-4-oxo-4-phénylbutanoïque chlorhydrate) CAS No. 168154-76-5

Carfilzomib Impureté Connexe ((S)-acide 2-amino-4-oxo-4-phénylbutanoïque chlorhydrate)

Numéro de catalogue: B601055
Numéro CAS: 168154-76-5
Poids moléculaire: 193.20 36.46
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Chemical Properties and Formation

(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is a degradation product of carfilzomib, resulting from various chemical processes including hydrolysis, oxidation, and epimerization. Understanding these degradation pathways is crucial for developing stable formulations of carfilzomib that minimize the formation of such impurities during storage and administration .

Impurity Profiles and Stability Testing

Research has demonstrated that the impurity profiles of carfilzomib and its related compounds can significantly impact their pharmacological activity. Stability testing under forced degradation conditions has shown that (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can form under specific environmental conditions, which necessitates rigorous stability-indicating methods for its detection .

Table 1: Degradation Pathways of Carfilzomib

Degradation PathwayDescription
HydrolysisBreakdown in the presence of water
OxidationReaction with oxygen leading to structural changes
EpimerizationConversion to an epimeric form
Nucleophilic AttackReaction with nucleophiles such as chlorine

Analytical Methods for Detection

To ensure the safety and efficacy of carfilzomib formulations, various analytical methods have been developed to quantify (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride. High-performance liquid chromatography (HPLC) is commonly employed in stability studies to monitor impurity levels over time . The Design of Experiment (DoE) approach has also been utilized to optimize chromatographic parameters for better separation and identification of this impurity from the main compound .

Clinical Implications

The clinical relevance of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride arises from its potential effects on the therapeutic outcomes of carfilzomib. Studies suggest that impurities can alter the drug's pharmacodynamics and pharmacokinetics, potentially leading to reduced efficacy or increased toxicity in patients with multiple myeloma . Therefore, understanding the behavior of this impurity is essential for developing safer and more effective treatment regimens.

Case Studies

  • Stability-Indicating Method Development : A study focused on developing a validated HPLC method for separating carfilzomib from its impurities, including (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride. This method was crucial for ensuring that formulations met regulatory standards for purity before clinical use .
  • Impact on Efficacy : Research highlighted how high doses of carfilzomib could lead to increased levels of impurities due to enhanced degradation rates. This finding prompted further investigation into optimal dosing strategies that would minimize impurity formation while maximizing therapeutic effects .
  • Manufacturing Improvements : Continuous process improvements in manufacturing carfilzomib have been linked to a better understanding of the reaction mechanisms involved in its synthesis. These advancements aim to reduce the formation of related impurities like (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride during production .

Mécanisme D'action

Target of Action

The primary target of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, a related impurity of Carfilzomib, is the proteasome . The proteasome plays a crucial role in the degradation of intracellular proteins and mediates several cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases .

Mode of Action

Carfilzomib, from which the impurity is derived, is a second-generation proteasome inhibitor . It binds irreversibly with the proteasome, specifically to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome . This irreversible binding is a unique feature that helps overcome major toxicities and resistance associated with first-generation proteasome inhibitors .

Biochemical Pathways

The inhibition of the proteasome by (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride affects several biochemical pathways. It results in the induction of cell cycle arrest and apoptosis via modulation of several pathways, including the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .

Result of Action

The result of the action of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is the inhibition of cellular proliferation, ultimately leading to cell cycle arrest and apoptosis of cancerous cells . This is achieved through the modulation of several pathways, as mentioned above .

Action Environment

The action, efficacy, and stability of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can be influenced by various environmental factors. For instance, pH levels can impact the stability of the compound . .

Méthodes De Préparation

Analyse Des Réactions Chimiques

(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Comparaison Avec Des Composés Similaires

Similar compounds to (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride include other degradation products of Carfilzomib, such as:

Activité Biologique

Carfilzomib, a second-generation proteasome inhibitor, is primarily used in the treatment of multiple myeloma. Its related impurity, (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, has garnered attention due to its potential biological activities and implications in therapeutic efficacy and safety profiles. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical relevance.

Carfilzomib exerts its effects by irreversibly binding to the 20S proteasome, leading to the inhibition of protein degradation. This action results in the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells. The related impurity, (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, shares structural similarities with carfilzomib and may exhibit comparable biological activities.

  • Proteasome Inhibition : Both carfilzomib and its impurity inhibit chymotrypsin-like (ChT-L) activity of the proteasome. Studies show that carfilzomib achieves over 80% inhibition at concentrations above 10 nM .
  • Apoptotic Pathways : The compound induces apoptosis through intrinsic and extrinsic pathways. In vitro studies demonstrated significant increases in caspase activity (caspase-3, -8, -9) following treatment with carfilzomib, indicating its role in promoting cell death via these pathways .

In Vitro Studies

Research has shown that (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride exhibits notable biological activity:

  • Cell Proliferation : The impurity has been tested against various cancer cell lines, demonstrating cytotoxic effects similar to those observed with carfilzomib. For instance, studies indicate that it can inhibit cell proliferation effectively in multiple myeloma cell lines .
  • Mitochondrial Function : Treatment with carfilzomib leads to reduced mitochondrial membrane potential and increased oxidative stress in cardiomyocytes. This suggests that the impurity may also affect mitochondrial functions, contributing to its overall biological impact .

Case Studies

Several clinical studies have highlighted the implications of carfilzomib treatment on patient outcomes:

  • Cardiotoxicity : A phase 2 study reported cardiovascular adverse events associated with carfilzomib treatment, emphasizing the need for monitoring cardiac function during therapy. This raises concerns about the safety profile of both carfilzomib and its impurities .
  • Efficacy in Multiple Myeloma : In clinical settings, carfilzomib has shown significant efficacy in patients with relapsed or refractory multiple myeloma. The impurity's role in enhancing or mitigating these effects remains an area for further investigation .

Data Tables

Parameter Carfilzomib (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride
ChT-L Activity Inhibition>80% at 10 nMSimilar inhibition potential
Caspase Activation (Caspase-3)6.9-fold increasePotentially similar increases
Mitochondrial Membrane PotentialDecreasedLikely decreased
Clinical EfficacyHigh response ratesUnder investigation

Propriétés

Numéro CAS

168154-76-5

Formule moléculaire

C10H11NO3 . HCl

Poids moléculaire

193.20 36.46

melting_point

207-209 °C

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(αS)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride;  (S)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.